Nickelocene, 1,1'-dimethyl-
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Overview
Description
Preparation Methods
Nickelocene, 1,1’-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of nickel(II) chloride with 1,1’-dimethylcyclopentadiene in the presence of a reducing agent such as sodium or potassium. The reaction typically takes place in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial production methods for nickelocene, 1,1’-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nickelocene, 1,1’-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include m-chloroperbenzoic acid, N-bromosuccinimide, and lead tetra-acetate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nickelocene, 1,1’-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of nickelocene, 1,1’-dimethyl- involves its ability to interact with various molecular targets. In chemical vapor deposition, for example, the compound decomposes on the substrate surface, releasing nickel atoms that form a thin film. The cyclopentadienyl ligands are released as by-products . The specific pathways and molecular targets depend on the application and reaction conditions.
Comparison with Similar Compounds
Nickelocene, 1,1’-dimethyl- is similar to other metallocenes such as ferrocene, cobaltocene, and manganocene. it has unique properties that set it apart:
Ferrocene: Unlike nickelocene, ferrocene is diamagnetic and has a different electronic structure.
Cobaltocene: Cobaltocene is a stronger reducing agent compared to nickelocene due to its lower electron count.
Manganocene: Manganocene exhibits different spin states and magnetic properties compared to nickelocene.
Properties
Molecular Formula |
C12H14Ni |
---|---|
Molecular Weight |
216.93 g/mol |
IUPAC Name |
1-methylcyclopenta-1,3-diene;nickel(2+) |
InChI |
InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |
InChI Key |
QOZQKHAAGRUIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Ni+2] |
Origin of Product |
United States |
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